molecular formula C9H21N B8628336 2-Methyl-4-aminooctane

2-Methyl-4-aminooctane

Cat. No.: B8628336
M. Wt: 143.27 g/mol
InChI Key: NNHPQZVYKCAOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-aminooctane is an organic amine compound with the molecular formula C9H21N and a molecular weight of 143.27 g/mol . The compound can be synthesized via a reductive amination pathway, as demonstrated in a published procedure where 2-methyloctan-4-one was reacted with sodium cyanoborohydride and ammonium acetate in dry methanol to yield this compound as a product . This synthesis highlights its role as a chemical building block in organic chemistry research. As a chiral secondary amine, it serves as a valuable intermediate for exploring novel chemical entities and for use in pharmaceutical and agrochemical research. The structure of this compound suggests potential for further chemical modification and for studies in asymmetric synthesis. Researchers can utilize this chemical in the development of new compounds and materials. This product is intended for research purposes only and is not for human or veterinary use. Proper safety protocols should be followed during handling, as is standard with laboratory chemicals of its class.

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

2-methyloctan-4-amine

InChI

InChI=1S/C9H21N/c1-4-5-6-9(10)7-8(2)3/h8-9H,4-7,10H2,1-3H3

InChI Key

NNHPQZVYKCAOCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks explicit references to 2-methyl-4-aminooctane. However, comparisons can be inferred using structurally or functionally related amines and methyl-substituted compounds from the evidence:

Comparison with 2-Methoxy-5-methylaniline (CAS 120-71-8)

Structural Similarities :

  • Both compounds feature a methyl group and a functional group (amino or methoxy) on a carbon backbone.
  • Differences arise in backbone length (aromatic vs. aliphatic) and substituent positions.

Key Properties :

Property 2-Methoxy-5-methylaniline Hypothetical this compound
Molecular Formula C₈H₁₁NO C₉H₂₁N
Boiling Point 235°C Not available
Solubility (Water) Low (450 mg/L at 20°C) Likely low (typical for aliphatic amines)
Toxicity Carcinogen (Category 2) Unknown

Functional Differences :

  • 2-Methoxy-5-methylaniline is an aromatic amine with applications in dye synthesis but carries significant carcinogenic risks .
  • This compound (if similar to aliphatic amines) may exhibit lower toxicity but reduced thermal stability compared to aromatic analogs.
Comparison with 4-Methyl-2-pentanone (CAS 108-10-1)

Structural Contrast :

  • 4-Methyl-2-pentanone is a ketone, lacking the amino group but sharing a branched methyl-substituted backbone.

Key Properties :

Property 4-Methyl-2-pentanone Hypothetical this compound
Molecular Formula C₆H₁₂O C₉H₂₁N
Boiling Point 117–118°C Likely higher (due to amine group)
Applications Solvent, flavoring agent Potential pharmaceutical intermediate

Reactivity :

  • The amino group in this compound would confer basicity and nucleophilicity, unlike the ketone’s electrophilic carbonyl group.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-aminooctane, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthetic pathways for branched amines like this compound often involve reductive amination or alkylation of ketone precursors. For example, a three-step approach could include:

Condensation : Reacting a ketone (e.g., 4-octanone) with ammonia under acidic conditions to form an imine intermediate.

Reduction : Using NaBH₄ or catalytic hydrogenation to reduce the imine to the amine .

Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
Key factors affecting yield include pH control during condensation, solvent polarity in reduction, and temperature stability. For instance, NaBH₄ in methanol at 0–5°C minimizes side reactions .

Table 1 : Example Synthetic Conditions for Analogous Amines

StepReagents/ConditionsYield RangeReference
Imine FormationNH₃, HCl, methanol, reflux60–75%
ReductionNaBH₄, methanol, 0–5°C80–90%

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

  • Methodological Answer : Combine ¹H/¹³C-NMR to identify alkyl chain branching and amine proton environments. Key features:
  • ¹H-NMR : δ 1.2–1.5 ppm (m, CH₂ groups), δ 2.4–2.7 ppm (m, CH-NH₂), and δ 1.0 ppm (s, CH₃ branching) .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality.
    Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion [M+H]⁺ matching the theoretical mass (C₉H₂₁N: 143.3 g/mol).

Q. What chromatographic techniques optimize purification of this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) to separate polar impurities. For baseline resolution, adjust pH to 3–4 (using formic acid) to protonate the amine, reducing tailing . Alternatively, flash chromatography with ethyl acetate:hexane (3:7) achieves >95% purity for non-polar derivatives.

Advanced Research Questions

Q. How should researchers address discrepancies between experimental spectral data and computational predictions?

  • Methodological Answer : Apply triangulation by:

Repeating experiments to rule out procedural errors.

Using X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

Comparing DFT-calculated NMR shifts (e.g., B3LYP/6-31G* level) with experimental data .
For example, if computed ¹³C-NMR shifts for the amine carbon deviate by >5 ppm, reevaluate the conformational model or solvent effects in simulations .

Q. What catalytic systems enhance enantioselectivity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral catalysts like Ruthenium-BINAP complexes or enzyme-mediated resolutions (e.g., lipases) can improve enantiomeric excess (ee). Optimize:
  • Solvent : Non-polar solvents (toluene) favor tighter transition states.
  • Temperature : Lower temperatures (e.g., –20°C) reduce racemization.
    Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. What in silico strategies predict solvation effects on this compound’s stability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) to analyze:
  • Conformational flexibility : Root-mean-square deviation (RMSD) of the alkyl chain.
  • Solvent-accessible surface area (SASA) : Hydrophobic interactions in aqueous media.
    Pair with COSMO-RS calculations to predict solubility parameters and partition coefficients .

Data Contradiction Analysis

Q. How can conflicting bioactivity results for this compound derivatives be systematically resolved?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines while controlling for:
  • Membrane permeability : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with activity.
  • Metabolic stability : Incubate compounds with liver microsomes and monitor degradation via LC-MS .
    Cross-reference with transcriptomic profiling to identify off-target effects.

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